硼砂

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

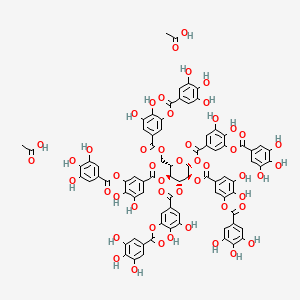

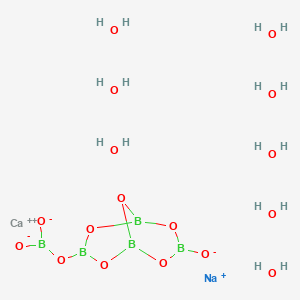

Ulexite, also known as TV rock or TV stone due to its unusual optical properties, is a hydrous borate hydroxide of sodium and calcium with the chemical formula NaCaB5O6(OH)6·5H2O . The mineral occurs as silky white rounded crystalline masses or in parallel fibers . It was named after the German chemist Georg Ludwig Ulex .

Synthesis Analysis

Ulexite has been used in the synthesis of ceramic papers. The addition of cationic and anionic polyelectrolytes improved the retention of ceramic fibers during the ceramic paper formation stage . Ulexite addition to mullite-zirconia composite synthesis lowers reaction temperature .Molecular Structure Analysis

Ulexite has a triclinic crystal system with a pinacoidal crystal class . The basic structure contains chains of sodium, water, and hydroxide octahedra. The chains are linked together by calcium, water, hydroxide, and oxygen polyhedra and massive boron units .Chemical Reactions Analysis

Ulexite has been found to interact with oxalic acid solutions . In another study, the dissolution kinetics of ulexite in sodium dihydrogen phosphate were investigated . The leaching of ulexite was controlled by chemical reaction .Physical And Chemical Properties Analysis

Ulexite is colorless to white in color with a vitreous luster . It has a Mohs hardness of 2.5 and a specific gravity of 1.95–1.96 . It is slightly soluble in water . Ulexite is not flammable, combustible, or explosive .科学研究应用

在乙酸中的溶解动力学:硼砂用于生产硼化合物。已经研究了它在乙酸溶液中的溶解动力学,结果表明其溶解速率随着溶液浓度和温度的升高而增加,而随着粒径和固液比的增加而降低。此过程的活化能为 55.8 kJ/mol (Ekmekyapar、Demirkıran 和 Künkül,2008)。

从水溶液中去除甲基橙:硼砂已被用作吸附剂,从水溶液中去除甲基橙。研究了吸附特性,发现硼砂可能是此类应用的有效吸附剂 (Hacıosmanoğlu、Genç 和 Can,2021)。

在乙酸铵溶液中的溶解:另一项研究重点关注硼砂在乙酸铵溶液中的溶解,分析了各种参数对溶解速率的影响。发现溶解速率随着溶液浓度和反应温度的升高而增加 (Demirkıran,2008)。

在不同煅烧温度下的溶解动力学:研究了煅烧温度对硼砂在氯化铵溶液中的溶解动力学的影响,发现煅烧温度为 413 K 的样品具有最高的溶解速率 (Demirkıran 和 Künkül,2008)。

通过机械研磨制备纳米级硼砂:对使用机械研磨研磨的原始硼砂矿物进行的研究发现,粒径达到亚微米级,表明了潜在的工业应用,例如在土木工程中 (Kutuk 和 Kutuk-Sert,2017)。

辐射屏蔽:硼砂已被研究其作为光子和中子粒子辐射屏蔽材料的潜力,提出了传统材料(如铅金属和石蜡)的替代品 (Demir 和 Un,2013)。

微波加热脱水:已经研究了微波加热硼砂脱水,表明速率和温度随着粒径的减小和微波功率的增加而增加 (Eymir 和 Okur,2005)。

作用机制

未来方向

The global Ulexite market stood at approximately 916 thousand tonnes in 2023 and is anticipated to grow at a CAGR of 8.10% during the forecast period until 2034 . Ulexite serves as the primary boron source for fiberglass production, with boron oxide, extracted from ulexite . The Ulexite market is witnessing notable trends driven by the increasing demand for advanced optical materials .

属性

IUPAC Name |

calcium;sodium;dioxido-[(7-oxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonan-3-yl)oxy]borane;octahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B5O9.Ca.Na.8H2O/c6-1(7)9-3-12-4-10-2(8)11-5(13-3)14-4;;;;;;;;;;/h;;;8*1H2/q-3;+2;+1;;;;;;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCQTUQXZQSENY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB2OB(O1)OB(O2)OB([O-])[O-])[O-].O.O.O.O.O.O.O.O.[Na+].[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B5CaH16NaO17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1319-33-1 |

Source

|

| Record name | Ulexite (CaNaH12(BO3)5.2H2O) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

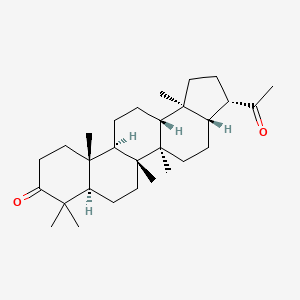

![(1S,4S,9R,10S,13R)-5,5,9,13-tetramethyl-14,16-dioxatetracyclo[11.2.1.01,10.04,9]hexadecane](/img/structure/B576392.png)

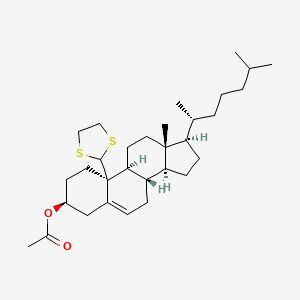

![[2-[(8S,9R,10S,11S,13S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,3-pentadeuteriopropanoate](/img/structure/B576395.png)